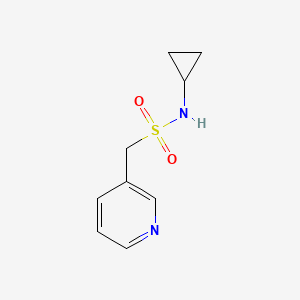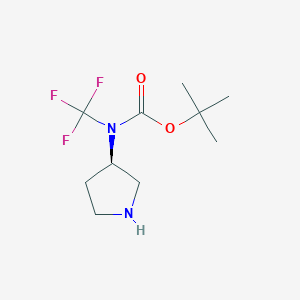
(R)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is a chiral compound that features a pyrrolidine ring, a trifluoromethyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of primary amines with diols using a Cp*Ir complex.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives to azomethine ylide.
Carbamate Formation: The carbamate moiety can be synthesized by reacting alcohols with urea or carbamoyl chlorides.
Industrial Production Methods
Industrial production of ®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate may involve scalable methods such as continuous flow synthesis, which allows for efficient and controlled production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate moiety to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) are commonly used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The pyrrolidine ring provides structural rigidity, which is crucial for binding to target proteins. The carbamate moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds contain a trifluoromethyl group and a pyrrolidine ring, similar to ®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate.
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2-ones share the pyrrolidine ring structure.
Uniqueness
®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. The chiral nature of the compound also allows for enantioselective interactions with biological targets, enhancing its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C10H17F3N2O2 |
|---|---|
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-pyrrolidin-3-yl]-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15(10(11,12)13)7-4-5-14-6-7/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
Clave InChI |
WKYQXYCLSGSWCJ-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N([C@@H]1CCNC1)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N(C1CCNC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


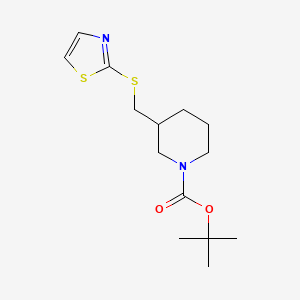
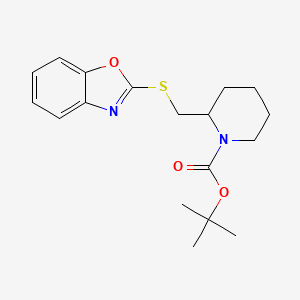
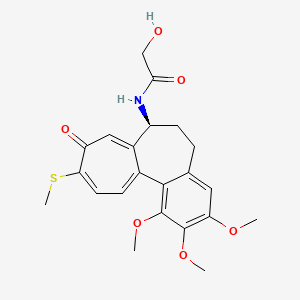
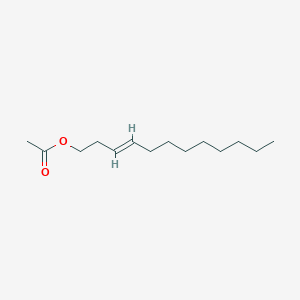
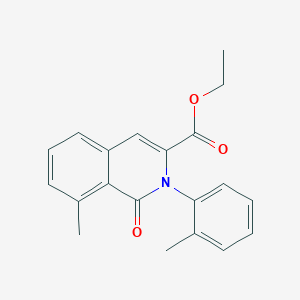
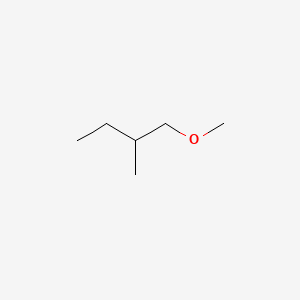
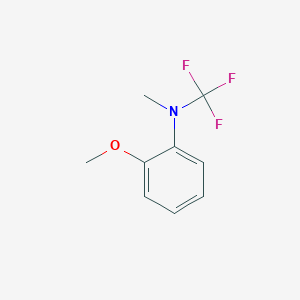
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
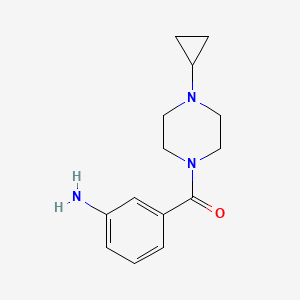
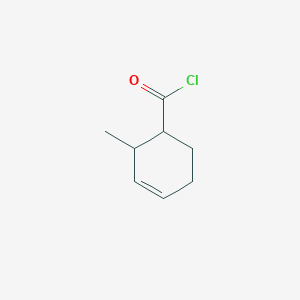
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)

![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
